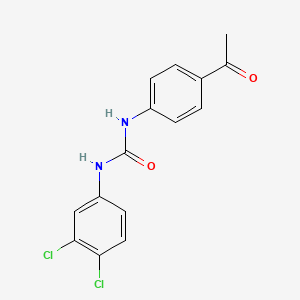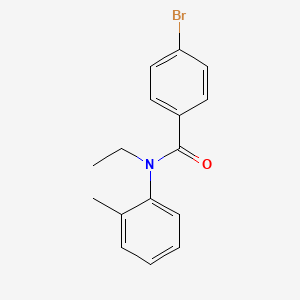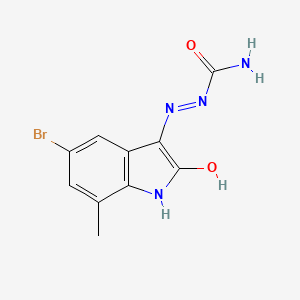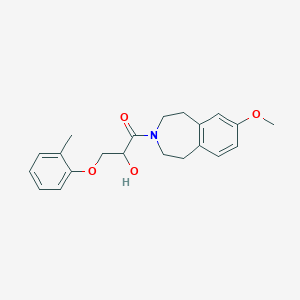
N-(4-acetylphenyl)-N'-(3,4-dichlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(4-acetylphenyl)-N'-(3,4-dichlorophenyl)urea, while not directly detailed in the provided literature, involves strategic functionalization of phenyl groups and the coupling with urea. The process likely requires precise control of reaction conditions to achieve the desired substitutions at specific positions on the benzene rings. Research on urea synthesis provides insight into the general methodologies that might be adapted for synthesizing such specific urea derivatives. For instance, the role of urease in microbial metabolism suggests the potential for enzymatic approaches in the synthesis of complex urea compounds in aquatic systems (Solomon et al., 2010)1.
Molecular Structure Analysis
The molecular structure of N-(4-acetylphenyl)-N'-(3,4-dichlorophenyl)urea is characterized by its urea backbone flanked by substituted phenyl rings. The presence of electron-withdrawing groups, such as the acetyl and dichlorophenyl moieties, significantly influences the electronic distribution within the molecule, potentially affecting its reactivity and interactions. While specific studies on this compound's molecular structure were not identified, general principles of urea chemistry and its interactions suggest the importance of hydrogen bonding and polar interactions in defining its structural properties (Jagtap et al., 2017)2.
Chemical Reactions and Properties
The chemical reactions involving N-(4-acetylphenyl)-N'-(3,4-dichlorophenyl)urea likely capitalize on the reactivity of the urea moiety and the substituted phenyl rings. These reactions may include further substitutions, additions, or condensation reactions, leveraging the acetyl and dichlorophenyl groups' electronic effects. The compound's urea functionality also suggests potential for hydrogen bond formation, influencing its solubility and reactivity (Bregović et al., 2015)3.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of N-(4-acetylphenyl)-N'-(3,4-dichlorophenyl)urea in various environments. These properties are influenced by the compound's molecular structure, particularly the hydrogen bonding capacity of the urea group and the hydrophobic character imparted by the phenyl rings. While specific data on this compound was not found, insights can be drawn from the broader research on urea derivatives and their physical behaviors (Alexander & Helm, 1990)4.
Chemical Properties Analysis
The chemical properties of N-(4-acetylphenyl)-N'-(3,4-dichlorophenyl)urea, such as acidity/basicity, reactivity towards nucleophiles or electrophiles, and potential for forming complexes, are shaped by its specific functional groups. The acetyl and dichlorophenyl groups, in conjunction with the urea moiety, suggest a compound with significant versatility in chemical transformations and interactions. Research on urea and thiourea derivatives highlights the potential for such compounds to act as ligands or reactants in a variety of chemical contexts (Bregović et al., 2015)3.
Propiedades
IUPAC Name |
1-(4-acetylphenyl)-3-(3,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2/c1-9(20)10-2-4-11(5-3-10)18-15(21)19-12-6-7-13(16)14(17)8-12/h2-8H,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURVXIOQTMQZBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylphenyl)-3-(3,4-dichlorophenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-thienyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5673816.png)
![[(3aS*,9bS*)-2-[(3-pyridin-4-yl-1H-pyrazol-5-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5673819.png)
![1-acetyl-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5673821.png)

![3-[(4-morpholinylcarbonyl)amino]phenyl 4-morpholinecarboxylate](/img/structure/B5673831.png)
![2-[(3-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5673832.png)


![1-[(2,4-difluorophenoxy)acetyl]-3-(2,3-dimethoxyphenyl)pyrrolidine](/img/structure/B5673859.png)
![N-[2-(1-pyrrolidinyl)phenyl]nicotinamide](/img/structure/B5673864.png)
![3-{[(4-methoxyphenyl)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5673885.png)
![5-{2-[2-(3-methoxyphenyl)ethyl]phenyl}-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5673893.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(phenylthio)acetamide](/img/structure/B5673898.png)
![methyl {1-methyl-2-oxo-2-[3-oxo-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undec-9-yl]ethyl}carbamate](/img/structure/B5673900.png)